molecular formula C21H26N2O3 B192753 Deschlorocetirizine CAS No. 83881-53-2

Deschlorocetirizine

Cat. No. B192753
CAS RN: 83881-53-2
M. Wt: 354.4 g/mol
InChI Key: PCSREFRBRMMIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschlorocetirizine is a selective Histamine-1 antagonist . It is a derivative of cetirizine, which is an orally active second-generation histamine H1 antagonist proven effective in the treatment of various allergic symptoms .


Molecular Structure Analysis

Deschlorocetirizine has a molecular formula of C21H26N2O3 . Its average mass is 354.443 Da and its monoisotopic mass is 354.194336 Da . The molecular structure of Deschlorocetirizine is complex and involves multiple functional groups .

Scientific Research Applications

  • Desloratadine and levocetirizine (the active enantiomer of cetirizine) are effective in treating allergic rhinitis and chronic idiopathic urticaria, with levocetirizine showing a faster onset and greater consistency of effect in most trials (Passalacqua & Canonica, 2005).

  • Desloratadine and levocetirizine have been compared regarding their risk of causing drowsiness and sedation. Levocetirizine is more likely to cause these side effects in the first month of treatment (Layton et al., 2006).

  • Desloratadine has been shown to be less effective than levocetirizine in inhibiting histamine-induced wheal and flare reactions in healthy volunteers (Bulca et al., 2013).

  • In a study comparing the 24-hour activity of levocetirizine and desloratadine in the skin, levocetirizine demonstrated superior efficacy and more consistent activity (Purohit et al., 2003).

  • Desloratadine has been found to improve nasal symptoms, airflow, and allergic inflammation in patients with perennial allergic rhinitis. It effectively relieved nasal symptoms, including obstruction, and reduced eosinophil infiltration and IL-4 levels (Ciprandi et al., 2005).

  • Desloratadine's pharmacologic profile indicates high potency and selectivity for H1 receptors, a long half-life allowing once-daily dosing, and minimal effects on the central nervous system. It does not significantly interact with cytochrome P450 inhibitors (Henz, 2001).

  • In allergic rhinitis, both desloratadine and levocetirizine show significant efficacy over placebo, with levocetirizine tending to control symptoms more effectively. However, individual responses to each antihistamine can vary (Yonekura et al., 2019).

properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSREFRBRMMIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232777
Record name Deschlorocetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deschlorocetirizine

CAS RN

83881-53-2
Record name Deschlorocetirizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschlorocetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy) acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESCHLOROCETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4BXF63VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Deschlorocetirizine
Reactant of Route 2
Deschlorocetirizine
Reactant of Route 3
Deschlorocetirizine
Reactant of Route 4
Deschlorocetirizine
Reactant of Route 5
Deschlorocetirizine
Reactant of Route 6
Deschlorocetirizine

Citations

For This Compound
2
Citations
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 14 www.sciencedirect.com
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.